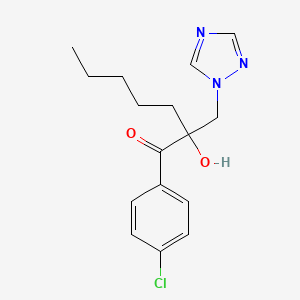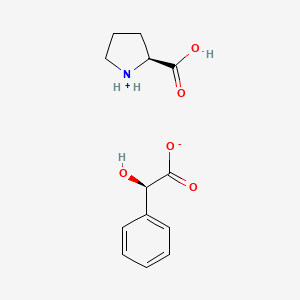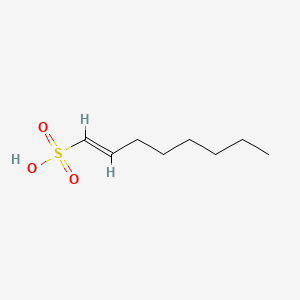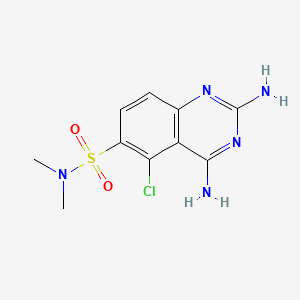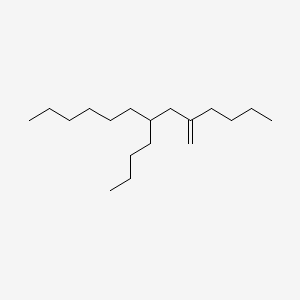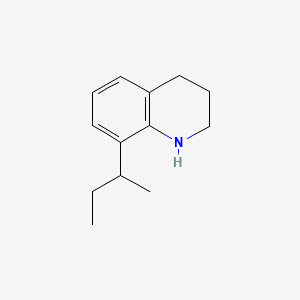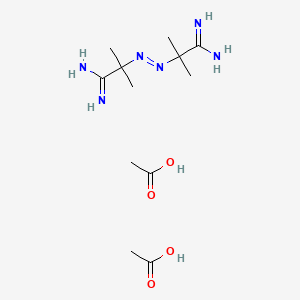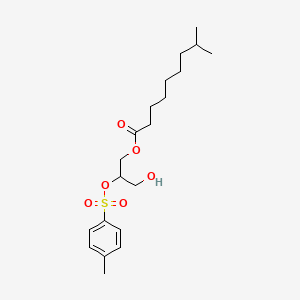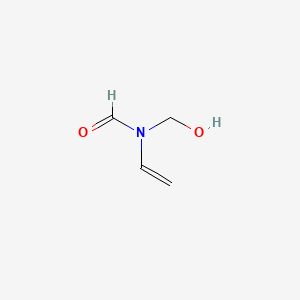
N-(Hydroxymethyl)-N-vinylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)-N-vinylformamide: is an organic compound that features both hydroxymethyl and vinyl functional groups attached to a formamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylformamide typically involves the reaction of formamide with formaldehyde and acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the hydroxymethyl and vinyl groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Hydroxymethyl)-N-vinylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the vinyl group.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(Hydroxymethyl)-N-vinylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties such as enhanced thermal stability and mechanical strength.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: this compound is used in the production of adhesives, coatings, and resins with improved performance characteristics.
Mécanisme D'action
The mechanism by which N-(Hydroxymethyl)-N-vinylformamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the vinyl group can participate in polymerization reactions. These interactions can lead to the formation of stable and functional materials with desired properties.
Comparaison Avec Des Composés Similaires
N-(Hydroxymethyl)acetamide: Similar in structure but lacks the vinyl group, making it less reactive in polymerization reactions.
N-Vinylformamide: Lacks the hydroxymethyl group, which reduces its ability to form hydrogen bonds and affects its solubility and reactivity.
Uniqueness: N-(Hydroxymethyl)-N-vinylformamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in different fields.
Propriétés
Numéro CAS |
83579-28-6 |
|---|---|
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
N-ethenyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2 |
Clé InChI |
MLADWLUEOJQILB-UHFFFAOYSA-N |
SMILES canonique |
C=CN(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



